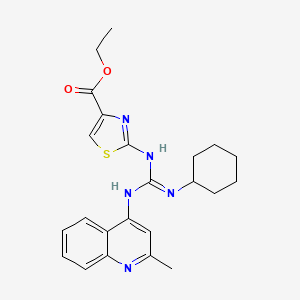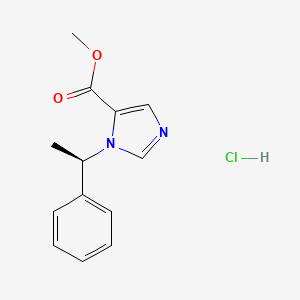
Metomidate hydrochloride, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metomidate hydrochloride, ®- is a non-barbiturate imidazole derivative that was discovered by Janssen Pharmaceutica in 1965 . It is primarily used as a sedative-hypnotic drug in Europe for both human and veterinary purposes . The compound is known for its potent inhibitory effects on the enzyme cholinesterase and other enzymes in the central nervous system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Metomidate hydrochloride, ®- typically involves the esterification of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid with methanol in the presence of hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of Metomidate hydrochloride, ®- follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Metomidate hydrochloride, ®- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert Metomidate hydrochloride, ®- into its corresponding alcohol.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized metabolites of Metomidate hydrochloride, ®-.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Metomidate hydrochloride, ®- has a wide range of scientific research applications:
Wirkmechanismus
Metomidate hydrochloride, ®- exerts its effects by acting as a positive allosteric modulator on the γ-aminobutyric acid type A (GABA_A) receptor . By binding to a distinct site associated with a chloride ionophore at the GABA_A receptor, it increases the duration for which the chloride ionophore is open, thereby enhancing the inhibitory effect of GABA in the central nervous system . Additionally, Metomidate hydrochloride, ®- inhibits the enzyme 11β-hydroxylase, which is necessary for cortisol production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etomidate: Another imidazole derivative used as a short-acting intravenous anesthetic.
Propoxate: A sedative-hypnotic drug with similar pharmacological properties.
Uniqueness
Metomidate hydrochloride, ®- stands out due to its potent inhibitory effects on cholinesterase and other central nervous system enzymes . Unlike Etomidate, which is primarily used for induction of anesthesia, Metomidate hydrochloride, ®- is also employed in PET imaging to detect adrenocortical tumors .
Eigenschaften
CAS-Nummer |
66392-64-1 |
|---|---|
Molekularformel |
C13H15ClN2O2 |
Molekulargewicht |
266.72 g/mol |
IUPAC-Name |
methyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2;/h3-10H,1-2H3;1H/t10-;/m1./s1 |
InChI-Schlüssel |
NZEDTZKNEKPBGR-HNCPQSOCSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


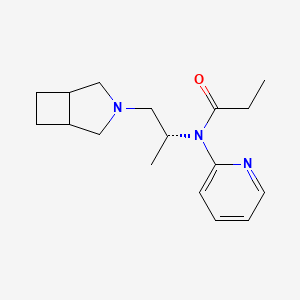
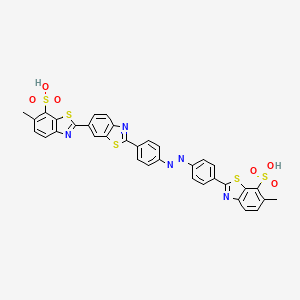
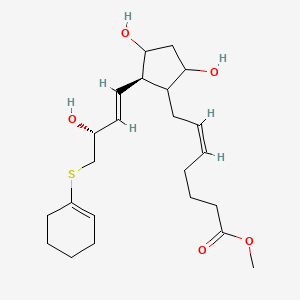
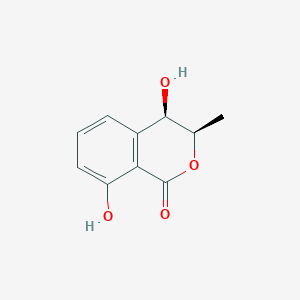
![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12781681.png)
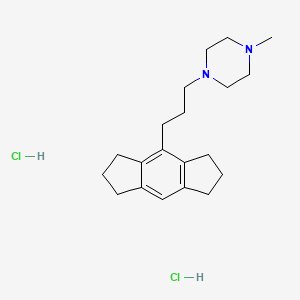
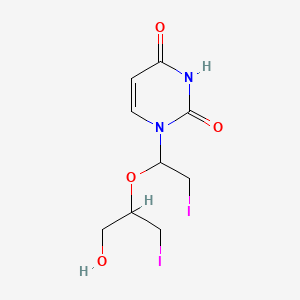
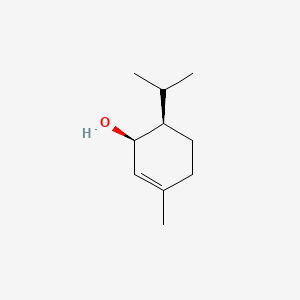
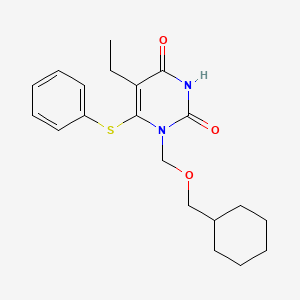
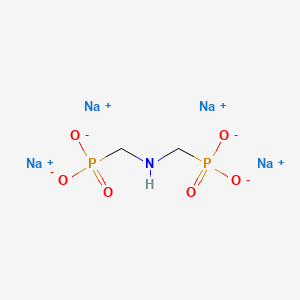
![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12781735.png)
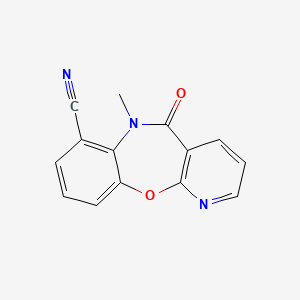
![2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12781747.png)
